4-Chloro-6-methoxypyridin-3-amine
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Overview
Description
4-Chloro-6-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7ClN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Mechanism of Action
Target of Action
It is known to be used in the suzuki–miyaura cross-coupling reaction , which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound 4-Chloro-6-methoxypyridin-3-amine is involved in the Suzuki–Miyaura cross-coupling reaction . This reaction involves the coupling of two compounds, 2,4-dichlorobenzoic acid and 6-methoxypyridin-3-amine, mediated by CuO to obtain 4-chloro-2-(6-methoxypyridin-3-ylamino)benzoic acid . The resulting compound then undergoes cyclization and chlorination by refluxing in POCl3 to produce 7,10-dichloro-2-methoxybenzo .
Biochemical Pathways
Its involvement in the suzuki–miyaura cross-coupling reaction suggests it plays a role in carbon–carbon bond formation .
Result of Action
Its role in the suzuki–miyaura cross-coupling reaction suggests it contributes to the formation of carbon–carbon bonds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which it is involved, is known for its mild and functional group tolerant reaction conditions .
Biochemical Analysis
Biochemical Properties
4-Chloro-6-methoxypyridin-3-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions can lead to changes in phosphorylation states of proteins, thereby affecting various cellular processes .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in the production of specific proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. This inhibition can result in downstream effects on cellular processes and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific signaling pathways without causing toxicity. At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and the levels of specific metabolites. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters and binding proteins, which influence its localization and accumulation. These transport mechanisms ensure that this compound reaches its target sites within cells, where it can exert its effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that this compound interacts with its target biomolecules in the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-methoxypyridin-3-amine typically involves the chlorination and methoxylation of pyridine derivatives. One common method includes the reaction of 4-chloro-3-nitropyridine with methanol in the presence of a base, followed by reduction of the nitro group to an amine .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination and methoxylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-methoxypyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The amine group can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Oxidation and Reduction Reactions: Products include various oxidized or reduced forms of the compound.
Coupling Reactions: Products are typically biaryl compounds.
Scientific Research Applications
4-Chloro-6-methoxypyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds.
Material Science: It is used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Comparison with Similar Compounds
- 4-Chloro-6-methylpyridin-3-amine
- 6-Chloro-4-methoxypyridin-3-amine
- 2-Amino-4-chloro-6-methylpyrimidine
Comparison: 4-Chloro-6-methoxypyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific applications in synthesis and research .
Properties
IUPAC Name |
4-chloro-6-methoxypyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-2-4(7)5(8)3-9-6/h2-3H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLMOWWCIXZKMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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